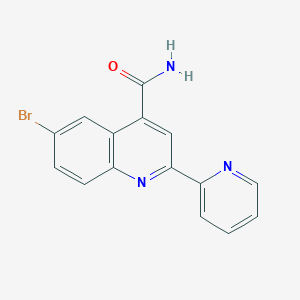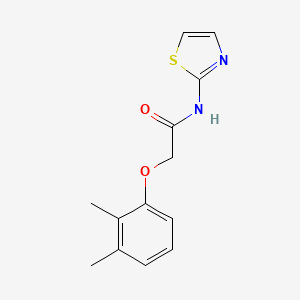
N-(2-furylmethyl)-2,3-diphenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2,3-diphenylacrylamide, also known as FMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMA is a derivative of diphenylacrylamide and contains a furan ring in its structure. The compound has been synthesized using various methods and has shown promising results in preclinical studies.
作用機序
The mechanism of action of N-(2-furylmethyl)-2,3-diphenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to inhibit the aggregation of alpha-synuclein, which is involved in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the inhibition of protein aggregation. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to induce apoptosis in cancer cells and inhibit the aggregation of alpha-synuclein.
実験室実験の利点と制限
N-(2-furylmethyl)-2,3-diphenylacrylamide has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, this compound has some limitations, including its limited stability in aqueous solutions and its potential to undergo hydrolysis.
将来の方向性
There are several future directions for N-(2-furylmethyl)-2,3-diphenylacrylamide research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action. This compound research may also focus on the development of this compound derivatives with improved pharmacological properties. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound can be synthesized using various methods and has several advantages for lab experiments. Further research is needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent and to elucidate its mechanism of action.
合成法
N-(2-furylmethyl)-2,3-diphenylacrylamide can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the condensation of 2-furyl methyl ketone with benzaldehyde in the presence of a base catalyst to form this compound. The Knoevenagel reaction involves the reaction of 2-furyl methyl ketone with benzaldehyde in the presence of a base catalyst and a dehydrating agent to form this compound. The Wittig reaction involves the reaction of 2-furyl methyl ketone with a phosphonium salt in the presence of a base catalyst to form this compound.
科学的研究の応用
N-(2-furylmethyl)-2,3-diphenylacrylamide has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. This compound has also been shown to inhibit acetylcholinesterase activity, making it a potential therapeutic agent for Alzheimer's disease. This compound has been shown to inhibit the aggregation of alpha-synuclein, making it a potential therapeutic agent for Parkinson's disease.
特性
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(21-15-18-12-7-13-23-18)19(17-10-5-2-6-11-17)14-16-8-3-1-4-9-16/h1-14H,15H2,(H,21,22)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUWMPRBCHXJLW-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzoate](/img/structure/B5794432.png)



![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)
![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)

![1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)
![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)

![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
![N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5794531.png)
